2-((2-(Dimethylamino)-2-methylpropyl)thio)-3-phenylquinoline hydrochlo ride

5‑HT₂ receptor radioligand binding structure–activity relationship

ICI-170809 is a high-affinity 5-HT₂ antagonist with 27-fold greater potency than ICI-169,369 due to N-dimethylation, critical for SAR studies. Unlike ketanserin, it does not prolong cardiac APD, ensuring clean electrophysiology data. It inhibits 5-HT-induced platelet aggregation >85% while preserving collagen responses, ideal for dissecting serotonin's role in thrombus growth. IV ED₅₀ of 0.41 µg kg⁻¹ enables low-compound-load large-animal studies. Insist on identity-verified material to avoid potency loss or cardiac liabilities.

Molecular Formula C21H25ClN2S
Molecular Weight 373.0 g/mol
CAS No. 85275-49-6
Cat. No. B1245366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-(Dimethylamino)-2-methylpropyl)thio)-3-phenylquinoline hydrochlo ride
CAS85275-49-6
Synonyms2-((2-(dimethylamino)-2-methylpropyl)thio)-3-phenylquinoline hydrochloride
ICI 170809
ICI-170,809
ZM 170809
ZM-170809
ZM170809
Molecular FormulaC21H25ClN2S
Molecular Weight373.0 g/mol
Structural Identifiers
SMILESCC(C)(CSC1=NC2=CC=CC=C2C=C1C3=CC=CC=C3)N(C)C.Cl
InChIInChI=1S/C21H24N2S.ClH/c1-21(2,23(3)4)15-24-20-18(16-10-6-5-7-11-16)14-17-12-8-9-13-19(17)22-20;/h5-14H,15H2,1-4H3;1H
InChIKeyHVIXPSLXHVWFAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((2-(Dimethylamino)-2-methylpropyl)thio)-3-phenylquinoline hydrochloride (ICI 170809) – Core Identity and Pharmacological Class for Procurement


2-((2-(Dimethylamino)-2-methylpropyl)thio)-3-phenylquinoline hydrochloride (CAS 85275‑49‑6), also known as ICI 170809 or ZM 170809, is a synthetic small‑molecule 5‑HT₂ (serotonin 2) receptor antagonist [1]. Originally developed by AstraZeneca, the compound was investigated as an antiplatelet, antiarrhythmic, and antidepressant agent [2]. Its chemical structure features a 3‑phenylquinoline core linked via a thioether bridge to a gem‑dimethyl‑substituted N,N‑dimethylpropan‑2‑amine side‑chain; the hydrochloride salt (MW ≈ 373 g mol⁻¹) is the form most commonly supplied for research [1]. The compound’s biological activity is defined by high‑affinity, competitive antagonism at the 5‑HT₂ receptor subtype, a mechanism that distinguishes it from broad‑spectrum serotonin ligands or mixed‑action molecules.

Why Generic 5‑HT₂ Antagonist Substitution Fails – Structural Specificity of ICI 170809


The profound pharmacological differences between ICI 170809 and its closest structural analog, ICI 169,369, illustrate that even a single dimethylation step can alter affinity by more than an order of magnitude [1]. Unlike ketanserin, ICI 170809 does not prolong cardiac action‑potential duration, indicating that gross 5‑HT₂ blockade is insufficient to predict cardiac electrophysiological safety [2]. Furthermore, the molecule’s unique combination of nanomolar binding affinity, competitive antagonism kinetics, and functional selectivity for platelet 5‑HT‑mediated amplification pathways cannot be extrapolated from in‑class agents such as ritanserin or methysergide. Substituting ICI 170809 with a purportedly similar 5‑HT₂ antagonist therefore risks loss of potency, altered selectivity, or introduction of mechanism‑based cardiac liabilities. The quantitative evidence below supports the need for explicit identity verification before any procurement or experimental application.

Quantitative Differentiation of 2-((2-(Dimethylamino)-2-methylpropyl)thio)-3-phenylquinoline hydrochloride from In‑Class Alternatives


27‑Fold Higher 5‑HT₂ Binding Affinity Versus the Demethylated Analog ICI 169,369

In rat cortex radioligand binding assays, ICI 170809 displayed a Ki of 6.6 × 10⁻¹⁰ M (0.66 nM), compared with 1.79 × 10⁻⁸ M (17.9 nM) for its direct structural precursor ICI 169,369 [1]. The 27‑fold affinity gain is a direct consequence of dimethylation on the nitrogen atom of the side‑chain, establishing ICI 170809 as a high‑affinity 5‑HT₂ ligand.

5‑HT₂ receptor radioligand binding structure–activity relationship

16‑Fold Higher Functional Antagonist Potency (pKB) in Rat Tail Artery Relative to ICI 169,369

In rat isolated tail artery, ICI 170809 antagonized 5‑HT‑induced contractions with a pKB of 10.0, whereas its demethylated counterpart ICI 169,369 achieved a pKB of 8.8 [1]. The 1.2 log unit difference translates to approximately a 16‑fold greater potency at the receptor level in a functional tissue preparation.

isolated tissue bath vascular 5‑HT₂ pharmacology competitive antagonism

Sub‑Microgram per Kilogram In Vivo Efficacy in a Canine Coronary Thrombosis Model

In anesthetized dogs with stenosed coronary arteries and damaged endothelium, intravenous ICI 170809 abolished thrombus formation with a mean ED₅₀ of 0.41 µg kg⁻¹ [1]. While a direct within‑study comparator is absent, the ED₅₀ value is substantially lower than typical intravenous doses of ketanserin required for comparable anti‑thrombotic effects in canine models (reported ED₅₀ values for ketanserin generally exceed 10 µg kg⁻¹ in similar preparations).

in vivo thrombosis coronary artery 5‑HT₂ antagonist

Absence of Cardiac Action Potential Prolongation – A Safety Differentiator from Ketanserin

Ketanserin prolongs cardiac action potential duration (APD) through a mechanism independent of 5‑HT₂A/₂C receptor blockade. In contrast, ICI 170809 at concentrations up to 10 µM produced no increase in APD (n = 6) [1]. This functionally demonstrates that ICI 170809 lacks the off‑target cardiac ion‑channel activity that complicates the use of ketanserin in cardiovascular research.

cardiac electrophysiology action potential duration 5‑HT₂A antagonist safety

Selective Inhibition of 5‑HT‑Amplified Platelet Aggregation with Preservation of Primary Hemostasis

In hirudinised human plasma, ICI 170809 inhibited 5‑HT (3 µM)‑induced platelet aggregation by >85 % with an IC₅₀ of 0.1 µM [1]. Critically, the same compound inhibited collagen‑induced primary aggregation by less than 10 % [1]. This profile contrasts with broad‑spectrum antiplatelet agents such as aspirin, which abolish all collagen‑induced aggregation, and demonstrates that ICI 170809 selectively targets the 5‑HT‑dependent amplification step while leaving primary hemostatic responses largely intact.

platelet aggregation 5‑HT₂ antagonist primary hemostasis

Optimal Research and Procurement Applications for ICI 170809 Hydrochloride


High‑Resolution Structure–Activity Relationship (SAR) Studies on 5‑HT₂ Receptor Ligands

The 27‑fold affinity gain of ICI 170809 over ICI 169,369, directly attributable to N‑dimethylation, provides a well‑characterized chemical probe for mapping steric and electronic requirements of the 5‑HT₂ receptor orthosteric site [1]. Procurement of both compounds enables paired SAR experiments that isolate the contribution of the terminal amine substitution to binding energy.

In Vivo Canine or Porcine Thrombosis Models Requiring Potent, Rapid‑Onset 5‑HT₂ Blockade

With an intravenous ED₅₀ of 0.41 µg kg⁻¹ for thrombus abolition in stenosed coronary arteries, ICI 170809 is ideally suited for large‑animal efficacy studies where minimizing compound load is critical for formulation stability, infusion logistics, and hemodynamic safety [2].

Isolated Tissue Bath Electrophysiology Experiments Demanding Absence of Cardiac APD Confounds

Because ICI 170809 does not prolong cardiac action potential duration, unlike ketanserin, it is the preferred 5‑HT₂ antagonist for ex vivo cardiac or vascular preparations where APD changes would distort contractility or arrhythmia endpoints [3].

Mechanistic Platelet Function Studies Differentiating Serotonergic Amplification from Primary Aggregation

ICI 170809’s ability to inhibit 5‑HT‑induced platelet aggregation by >85 % while preserving collagen‑induced primary aggregation (<10 % inhibition) makes it an essential tool for dissecting the specific role of platelet‑derived serotonin in thrombus growth, distinct from global antiplatelet agents like aspirin [4].

Quote Request

Request a Quote for 2-((2-(Dimethylamino)-2-methylpropyl)thio)-3-phenylquinoline hydrochlo ride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.